N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine
Description
N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine is a chemical compound with the molecular formula C11H15F2N5 It is characterized by the presence of two pyrazole rings, each substituted with fluorine and methyl groups
Properties
Molecular Formula |
C12H17F2N5 |
|---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine |
InChI |
InChI=1S/C12H17F2N5/c1-8-10(12(14)18(3)17-8)6-15-11-7-16-19(5-4-13)9(11)2/h7,15H,4-6H2,1-3H3 |
InChI Key |
VJGYFSIDMLXHTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1CCF)NCC2=C(N(N=C2C)C)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Rings: The initial step involves the synthesis of the pyrazole rings through a cyclization reaction of appropriate hydrazines and 1,3-diketones under acidic or basic conditions.
Substitution Reactions: The fluorine and methyl groups are introduced through substitution reactions using reagents such as fluorinating agents and methylating agents.
Coupling Reactions: The two pyrazole rings are then coupled through a methylene bridge using formaldehyde or other suitable methylene donors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, oxides, and reduced derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine
- 3-[(5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-yl)methylthio]-4,5-dihydro-5,5-dimethylisoxazole
- 4-(3,5-dimethyl-1H-pyrazol-4-yl)-benzoic acid
Uniqueness
N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine is unique due to its dual pyrazole ring structure with specific fluorine and methyl substitutions. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
